molecular formula C28H28ClN3O4S B2590869 N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide CAS No. 862826-29-7

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide

Cat. No. B2590869
M. Wt: 538.06
InChI Key: STHRNSRJJDBPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide” is a chemical compound with the molecular formula C28H28ClN3O4S and a molecular weight of 538.061. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the current resources.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources.


Scientific Research Applications

Transformation and Excretion in Biological Systems

Research on compounds similar to N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide has investigated their transformation and excretion in biological systems. For instance, studies on metoclopramide, a compound with a somewhat similar structure, have shown its metabolic transformation in rabbits. Researchers have identified several metabolites in rabbit urine post-administration, illustrating the compound's metabolic pathways and transformation products in the body (Arita et al., 1970).

Radiolabelled Compound Development for Receptor Imaging

The development of radiolabelled compounds for receptor imaging has also utilized structures akin to N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide. For example, [11C]L-159,884, a nonpeptide angiotensin II antagonist, has been synthesized for angiotensin II, AT1 receptor imaging. This highlights the potential of such compounds in developing diagnostic tools for medical imaging, providing insights into receptor binding and function (Hamill et al., 1996).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamides containing structures similar to the given compound has shown promising results against various bacteria and fungi. A study on novel sulfonamides demonstrated significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium species. This suggests potential applications of such compounds in treating bacterial infections (Krátký et al., 2012).

Chemodivergent Annulations via C-H Activation

In the field of organic chemistry, compounds resembling N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide have been used in chemodivergent annulations through C-H activation. This research opens avenues for synthesizing complex molecules with potential pharmacological applications, showcasing the versatility of these compounds in organic synthesis (Xu et al., 2018).

Safety And Hazards

As this compound is intended for research use only, it is not meant for human or veterinary use1. Specific safety and hazard information is not available in the current resources.


Future Directions

The future directions for the research and application of this compound are not specified in the current resources.


Please note that this is a very specific and technical request, and the available online resources may not have comprehensive information. For a detailed analysis, you may need to refer to scientific literature or consult a specialist in this field.


properties

IUPAC Name

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4S/c1-3-36-21-11-8-19(9-12-21)28(34)30-14-15-32-17-26(22-6-4-5-7-24(22)32)37-18-27(33)31-23-16-20(29)10-13-25(23)35-2/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHRNSRJJDBPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide

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